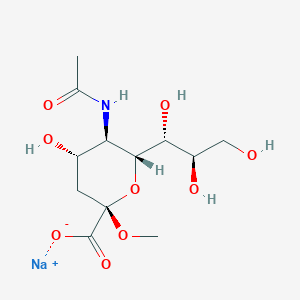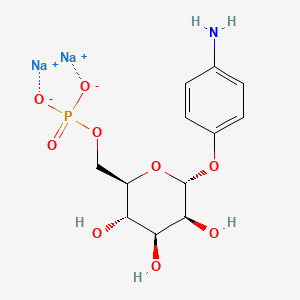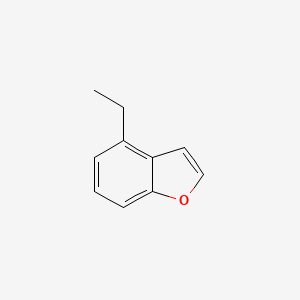
Copper, ((2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-kappaN23,kappaN24,kappaN25,kappaN26)-, (SP-4-2)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C55H72CuN4O5 Copper Chlorophyll . It is a derivative of chlorophyll, the green pigment found in plants that is essential for photosynthesis. Copper Chlorophyll is a dark green, viscous substance that can also be found in blocks, tablets, or powder form. It is known for its good light resistance and strong deodorization effect .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Copper Chlorophyll involves extracting chlorophyll from natural sources such as clover, alfalfa, nettle, dried silkworm manure, or tea using solvents like acetone, hexane, or chloroform. The extracted chlorophyll is then treated with acetone or methanol and acidified copper chloride methanol solution. The mixture is heated and stirred to facilitate the copper replacement reaction. After the reaction, the solvent is distilled off, and the product is dissolved in hexane, washed with methanol aqueous solution, and distilled again to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Copper Chlorophyll follows similar steps but on a larger scale. The solvents used are limited to acetone, dichloromethane, methanol, ethanol, isopropanol, and hexane to ensure safety and efficiency .
化学反応の分析
Types of Reactions
Copper Chlorophyll undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, Copper Chlorophyll can undergo oxidation, leading to the formation of pheophytin.
Reduction: Reduction reactions can convert Copper Chlorophyll back to its original chlorophyll form.
Substitution: In acidic conditions, the copper in Copper Chlorophyll can be replaced by hydrogen, resulting in the formation of pheophytin.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Major Products Formed
Pheophytin: Formed during oxidation or substitution reactions.
Chlorophyll: Formed during reduction reactions.
科学的研究の応用
Copper Chlorophyll has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe and in photosynthesis research.
Biology: Studied for its role in plant biology and its potential health benefits.
Medicine: Investigated for its antioxidant properties and potential therapeutic uses.
Industry: Used as an edible green pigment in the food industry and in daily chemical products.
作用機序
Copper Chlorophyll exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals and superoxide anions, preventing oxidative damage.
Anti-inflammatory Activity: Modulates various signaling pathways to reduce inflammation.
Photodynamic Therapy: Used in photodynamic therapy for its ability to generate reactive oxygen species upon light activation, leading to cell death in targeted tissues.
類似化合物との比較
Similar Compounds
Chlorophyll: The natural green pigment in plants.
Pheophytin: A derivative of chlorophyll formed by the removal of the central magnesium ion.
Chlorophyllin: A water-soluble derivative of chlorophyll.
Uniqueness
Copper Chlorophyll is unique due to its enhanced stability and light resistance compared to natural chlorophyll. Its strong deodorization effect and good fluidity upon heating make it valuable in various industrial applications .
特性
CAS番号 |
15739-09-0 |
|---|---|
分子式 |
C55H72CuN4O5 |
分子量 |
932.7 g/mol |
IUPAC名 |
copper;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C55H73N4O5.Cu/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+; |
InChIキー |
AEYJNXNLQZMALK-WNRKZQPVSA-M |
異性体SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Cu+2] |
正規SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
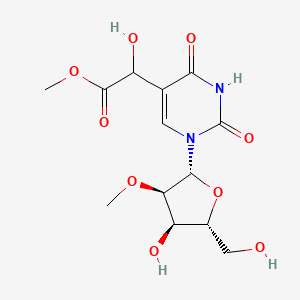
![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)

![(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
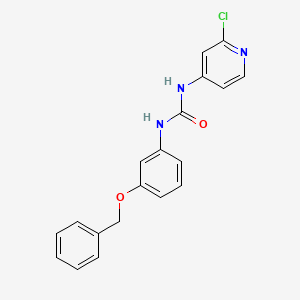
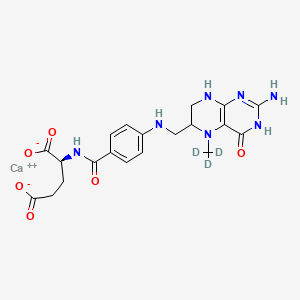
![(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13854993.png)


